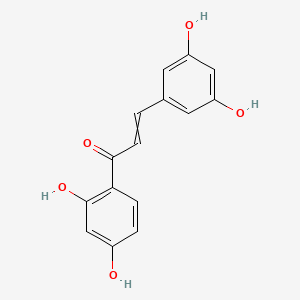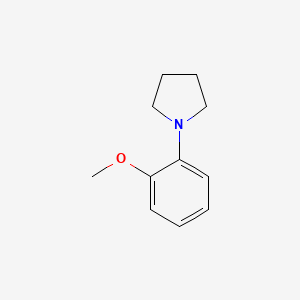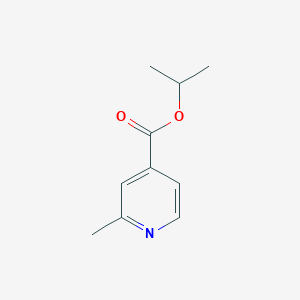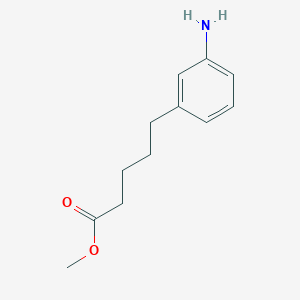![molecular formula C13H10N4O2 B13871140 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline](/img/structure/B13871140.png)
4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is a heterocyclic compound that features a pyrrolo[2,3-b]pyridine core with a nitro group at the 5-position and an aniline group at the 4-position. This compound is of interest due to its potential biological activities and applications in medicinal chemistry.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline typically involves the following steps:
Formation of the Pyrrolo[2,3-b]pyridine Core: The starting material, 5-nitro-1H-pyrrolo[2,3-b]pyridine, can be synthesized through a cyclization reaction involving a suitable precursor such as 2-aminopyridine and an appropriate aldehyde under acidic conditions.
Introduction of the Aniline Group: The nitro group at the 5-position can be reduced to an amino group using a reducing agent such as tin(II) chloride in hydrochloric acid.
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but optimized for large-scale production. This includes the use of continuous flow reactors and automated systems to ensure consistent quality and yield.
Analyse Chemischer Reaktionen
Types of Reactions
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline can undergo various chemical reactions, including:
Oxidation: The nitro group can be further oxidized to form nitroso or other higher oxidation state derivatives.
Reduction: The nitro group can be reduced to an amino group using reducing agents such as hydrogen gas in the presence of a catalyst.
Substitution: The aniline group can participate in electrophilic aromatic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.
Reduction: Hydrogen gas with a palladium catalyst or tin(II) chloride in hydrochloric acid.
Substitution: Nitrating mixture (concentrated nitric and sulfuric acids), chlorinating agents (chlorine gas or sulfuryl chloride).
Major Products Formed
Oxidation: Formation of nitroso derivatives.
Reduction: Formation of 4-(5-amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline.
Substitution: Formation of various substituted derivatives depending on the electrophile used.
Wissenschaftliche Forschungsanwendungen
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline has several scientific research applications, including:
Medicinal Chemistry: It is studied for its potential as a kinase inhibitor, particularly targeting fibroblast growth factor receptors (FGFRs), which are implicated in various cancers.
Biological Studies: The compound is used in cell proliferation and apoptosis studies to understand its effects on cancer cell lines.
Chemical Biology: It serves as a probe to study the mechanisms of action of kinase inhibitors and their interactions with cellular targets.
Wirkmechanismus
The mechanism of action of 4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline involves the inhibition of kinase activity, particularly FGFRs. The compound binds to the ATP-binding site of the kinase, preventing phosphorylation and subsequent activation of downstream signaling pathways. This inhibition leads to reduced cell proliferation and increased apoptosis in cancer cells .
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4-(5-Amino-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline: Similar structure but with an amino group instead of a nitro group.
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)phenol: Similar structure but with a phenol group instead of an aniline group.
Uniqueness
4-(5-Nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline is unique due to its specific substitution pattern, which imparts distinct biological activities and chemical reactivity. Its nitro group allows for further functionalization, making it a versatile intermediate in synthetic chemistry .
Eigenschaften
Molekularformel |
C13H10N4O2 |
|---|---|
Molekulargewicht |
254.24 g/mol |
IUPAC-Name |
4-(5-nitro-1H-pyrrolo[2,3-b]pyridin-2-yl)aniline |
InChI |
InChI=1S/C13H10N4O2/c14-10-3-1-8(2-4-10)12-6-9-5-11(17(18)19)7-15-13(9)16-12/h1-7H,14H2,(H,15,16) |
InChI-Schlüssel |
BUKZMNZQCWEXNV-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=CC=C1C2=CC3=CC(=CN=C3N2)[N+](=O)[O-])N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



![[4-(4-Amino-3-methyl-phenoxy)-pyrimidin-2-yl]-[4-(4-methyl-piperazin-1-yl)-phenyl]-amine](/img/structure/B13871067.png)


![3-amino-N-[2-(dimethylamino)ethyl]-4-methylbenzenesulfonamide](/img/structure/B13871093.png)

![2-[4-[4-(Hydroxymethyl)-1,3-thiazol-2-yl]phenyl]propan-2-ol](/img/structure/B13871111.png)
![6-[(4-bromophenyl)methyl]-4H-pyrrolo[2,3-d][1,3]thiazole](/img/structure/B13871113.png)




![2-(1,3-Thiazol-4-yl)imidazo[1,2-a]pyridin-6-amine](/img/structure/B13871150.png)

